N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-cyclododecyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6/c1-2-24-18-16(22-23-24)17(19-14-20-18)21-15-12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,2-13H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAUJIRQOVBMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3CCCCCCCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclododecylamine derivative with an ethyl-substituted triazolopyrimidine precursor. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required quality standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alkyl derivatives. Substitution reactions can lead to a variety of substituted triazolopyrimidine compounds .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor for cancer treatment.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways and exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical profiles of triazolopyrimidines are highly dependent on substituents at the C3, C5, and N7 positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula (CₙHₘNₖ).
Key Observations:
- Cyclododecyl vs. Smaller Substituents: The cyclododecyl group in the target compound introduces significant steric bulk compared to cyclopropyl (compound 3) or furan-2-ylmethyl (compound 5).
- Ethyl vs. Benzyl at C3 : Ethyl substituents (as in the target compound and 7d) likely reduce π-π stacking interactions compared to benzyl groups, which could modulate receptor binding selectivity .
- Biological Activity: Vipadenant (compound with a benzyl-aminomethylphenyl group) demonstrates potent adenosine receptor antagonism, suggesting that N7-substituents critically influence target engagement .
Biological Activity
N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity based on various studies and findings.
- Chemical Formula : CHN
- Molecular Weight : 233.27 g/mol
- CAS Number : 1105191-03-4
The compound is part of a broader class of triazole derivatives which have been studied for their potential as inhibitors of various biological targets, including enzymes and receptors involved in cancer progression. The triazole ring system is known for its ability to interact with biological macromolecules, potentially leading to significant pharmacological effects.
Antitumor Activity
Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
These values indicate that the compound has a promising cytotoxic effect against various cancer types, suggesting its potential as a lead compound for further drug development.
Mechanistic Studies
Mechanistic investigations have shown that this compound can induce apoptosis in cancer cells. Specifically, it has been observed to cause cell cycle arrest at the G2/M phase, leading to increased rates of apoptosis in MCF-7 cells. Apoptotic markers were significantly elevated in treated cells compared to controls, suggesting an effective mechanism for tumor suppression.
Case Studies and Comparative Analysis
A comparative analysis with other known triazole derivatives highlights the unique position of this compound:
| Compound | IC (µM) | Target |
|---|---|---|
| N-cyclododecyl derivative | 8.27 | MCF-7 |
| Gefitinib | 1.74 | EGFR |
| Other triazole derivatives | 4.17 - 8.87 | Various cancer types |
This table illustrates that while N-cyclododecyl derivatives show promising activity against specific cancer cell lines, they may require further optimization to match the efficacy of established drugs like Gefitinib.
Q & A
Q. Advanced Mechanism Studies
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to target enzymes (e.g., kinases or phosphodiesterases). For example, SPR revealed IC values <1 µM for PDE inhibitors in related triazolopyrimidines .
- Mutagenesis Studies : Identify critical binding residues by substituting amino acids in enzyme active sites (e.g., Ala-scanning in kinase domains) .
- Molecular Dynamics Simulations : Model ligand-receptor interactions over 100-ns trajectories to predict stability and binding modes .
How should researchers address contradictions in bioactivity data across studies of triazolopyrimidine analogs?
Advanced Data Reconciliation
Contradictions often arise from structural or experimental variability:
- Substituent Effects : Compare analogs with varying substituents (e.g., cyclododecyl vs. benzyl groups). A 2023 study showed cyclododecyl enhances lipophilicity (logP >3) but reduces aqueous solubility, affecting cell-based assay outcomes .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Use internal controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal Validation : Cross-verify results using SPR, ITC (isothermal titration calorimetry), and cellular thermal shift assays (CETSA) .
What computational strategies enable efficient design of triazolopyrimidine derivatives with tailored properties?
Q. Advanced Computational Design
- Reaction Path Search : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to predict cyclization energetics and transition states .
- Machine Learning (ML) : Train models on existing bioactivity datasets (e.g., ChEMBL) to predict IC values for novel analogs. A 2024 study achieved R >0.85 using random forest models .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies to prioritize substituents (e.g., cyclododecyl vs. smaller alkyl groups) for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
